molecular formula C6H5IO B1197198 Iodosobenzene CAS No. 536-80-1

Iodosobenzene

Cat. No. B1197198
CAS RN: 536-80-1
M. Wt: 220.01 g/mol
InChI Key: JYJVVHFRSFVEJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of iodosobenzene is a focal point of research due to its versatile applications in organic chemistry. Notably, hypervalent iodine reagents play a crucial role in the dearomatization processes, enabling the transformation of phenols into highly functionalized compounds, as reviewed by Maertens et al. (2014) (Maertens, C., L'homme, C., & Canesi, S., 2014). These processes underscore the utility of iodosobenzene in synthesizing bioactive natural products through innovative oxidative strategies.

Scientific Research Applications

1. Oxo-Transfer Reagent in Organic and Coordination Chemistry

  • Application : Iodosobenzene is used as an oxo transfer reagent in research laboratories examining organic and coordination chemistry .
  • Method : The exact method of application can vary depending on the specific reaction, but generally, iodosobenzene is used to transfer an oxygen atom to another molecule in the reaction .

2. Oxidation of β-Dicarbonyls to Vicinal Tricarbonyls

  • Application : Iodosobenzene has been found to be effective in the direct oxidation of β-dicarbonyls to vicinal tricarbonyl compounds .
  • Method : This reaction is catalyzed by Fe(NO 3)·9H 2 O under mild and environmentally friendly conditions. The present protocol was applied to the one-pot synthesis of heterocyclic compounds via vicinal tricarbonyls as the reactive intermediates .
  • Results : The outcomes of these reactions include the production of vicinal tricarbonyl compounds from β-dicarbonyls. These vicinal tricarbonyl compounds can then be used as intermediates in the synthesis of heterocyclic compounds .

Safety And Hazards

Iodosobenzene is labeled as a danger according to GHS labeling . It has hazard statements H228, H271, H315, H319, H335 . Precautionary measures include avoiding heat, sparks, open flames, and other ignition sources . It is recommended to use explosion-proof electrical/ventilating/lighting equipment and to wear protective gloves, clothing, eye protection, and face protection .

Future Directions

Iodosobenzene has been repeatedly proven to be a powerful tool for the development of toxic, costly transition-metal-free advanced and impressive methodologies to construct a diverse array of different heterocycles . In this review, some selected viable and innovative strategies from 2007 to 2016 have been contemplated . Synthetic organic chemists are providing fresh stimuli to reinforce the theoretical predictions to grasp the unique nature of PhIO in dissimilar conditions .

properties

IUPAC Name

iodosylbenzene
Source PubChem
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InChI

InChI=1S/C6H5IO/c8-7-6-4-2-1-3-5-6/h1-5H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

JYJVVHFRSFVEJM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)I=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO
Source PubChem
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DSSTOX Substance ID

DTXSID1060213
Record name Benzene, iodosyl-
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Molecular Weight

220.01 g/mol
Source PubChem
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Physical Description

Yellowish solid; [Merck Index] Light yellow powder; [TCI America MSDS]
Record name Iodosobenzene
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Vapor Pressure

0.7 [mmHg]
Record name Iodosobenzene
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Product Name

Iodosylbenzene

CAS RN

536-80-1
Record name Iodosylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,320
Citations
GF Koser, RH Wettach - The Journal of Organic Chemistry, 1977 - ACS Publications
The synthesis of iodosobenzene diacetate (1) from iodosobenzene dichloride (2) and silver acetate, reported by Alcock and Waddington in 1963, 1 suggests that a similar synthesis of …
Number of citations: 167 pubs.acs.org
RM Moriarty, JW Kosmeder… - … of Reagents for …, 2001 - Wiley Online Library
… Sulfonimidates are conveniently prepared by oxidation of sulfinamides with iodosobenzene … Iodosyl benzene is more suited to this reaction than iodosobenzene diacetate, which …
Number of citations: 7 onlinelibrary.wiley.com
RM Moriarty, RK Vaid, VT Ravikumar, BK Vaid… - Tetrahedron, 1988 - Elsevier
Hypervalent iodine oxidation of β-diketones and β-ketoesters with iodosobenzene-boron trifluoride etherate in chloroform using appropriate nucleophiles results In α-functionalization. …
Number of citations: 104 www.sciencedirect.com
ZP Liang, W Yi, PF Wang, GQ Liu… - The Journal of Organic …, 2021 - ACS Publications
A three-component reaction of olefin, diselenide and water, alcohols, phenol, carboxylic acid, or amine by a commercially available hypervalent iodine(III) reagent, PhIO, was developed…
Number of citations: 29 pubs.acs.org
VV Zhdankin, R Tykwinski, B Berglund… - The Journal of …, 1989 - ACS Publications
… The same method was used before for preparation of iodosobenzene perchlorate and triflate… with a sample synthesized from iodosobenzene perchlorate and cyclohexene.5b The …
Number of citations: 74 pubs.acs.org
C LECUMBERRY - Radiochimica Acta, 1970 - degruyter.com
… The radioactive products formed in the activation of iodobenzene, iodosobenzene, … Some labeled iodosobenzene was formed from iodoxybenzene. These products resulted …
Number of citations: 3 www.degruyter.com
RM Moriarty, RK Vaid, MP Duncan, M Ochiai… - Tetrahedron letters, 1988 - Elsevier
… Primary aliphatic amines on oxidation with iodosobenzene in CH2C12 or H20 yield … iodosobenzene in CH2C12 or in water. Treatment of benzylamine u) (1 equiv.) with iodosobenzene (…
Number of citations: 140 www.sciencedirect.com
JI Concepción, CG Francisco, R Hernández… - Tetrahedron letters, 1984 - Elsevier
… Iodosobenzene diacetate, an efficient and convenient reagent for alkoxy radical generation - ScienceDirect … Photolysis of several hydroxy compounds in presence of iodosobenzene …
Number of citations: 245 www.sciencedirect.com
J Yu, SS Liu, J Cui, XS Hou, C Zhang - Organic letters, 2012 - ACS Publications
A direct α-amination of β-dicarbonyl compounds has been achieved by using iodosobenzene (PhIO) as an oxidant and p-toluenesulfonamide (TsNH 2 ) as an aminating reagent in the …
Number of citations: 57 pubs.acs.org
T Dohi, N Takenaga, A Goto, H Fujioka… - The Journal of Organic …, 2008 - ACS Publications
We have found that unreactive and insoluble polymeric iodosobenzene [PhIO] n induced aqueous benzylic C−H oxidation to effectively give arylketones, in the presence of KBr and …
Number of citations: 155 pubs.acs.org

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